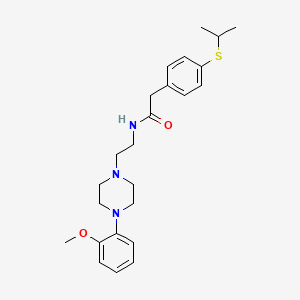

2-(4-(isopropylthio)phenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

説明

特性

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O2S/c1-19(2)30-21-10-8-20(9-11-21)18-24(28)25-12-13-26-14-16-27(17-15-26)22-6-4-5-7-23(22)29-3/h4-11,19H,12-18H2,1-3H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSVHDGTXHMBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-(isopropylthio)aniline and 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethylamine. These intermediates are then coupled through acylation reactions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

科学的研究の応用

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

類似化合物との比較

a) 18F-Mefway and 18F-FCWAY

b) BMY7378

- Structure : 8-[2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl]-8-azaspiro[4,5]decane-7,9-dione .

- Key Differences : Replaces the acetamide with a spirodecane-dione system, increasing rigidity.

- Pharmacological Data : Acts as a selective 5-HT1A receptor antagonist (IC50 = 12 nM), highlighting the importance of the 2-methoxyphenylpiperazine group for receptor binding .

Thiazole- and Benzothiazole-Modified Acetamides

a) N-(4-(2-Phenylthiazol-4-yl)phenyl)-2-(piperazin-1-yl)acetamide Derivatives

- Structure : Integrates a thiazole ring for π-π stacking with receptors .

- Key Differences : The target compound lacks a thiazole but retains the piperazine-acetamide core.

- Pharmacological Data : Thiazole derivatives show anticancer activity (e.g., IC50 = 3.2 μM against MCF-7 cells), suggesting structural versatility .

b) N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)

- Structure : Benzothiazole replaces the 4-(iPrS)phenyl group.

- Synthesis : Formed via coupling of 2-chloroacetamide with N-methylpiperazine .

- Pharmacological Data : Moderate anticancer activity (IC50 = 18 μM against HeLa cells), emphasizing the role of heterocyclic systems in bioactivity .

Sulfur-Containing Analogs

a) 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-[(2,4-dichlorobenzyl)sulfanyl]phenyl)acetamide

生物活性

The compound 2-(4-(isopropylthio)phenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a complex organic molecule with potential pharmacological applications. This article focuses on its biological activity, exploring various studies and findings related to its effects on different biological systems.

Chemical Structure

The structural formula of the compound can be broken down as follows:

- Isopropylthio group : Provides hydrophobic characteristics.

- Phenyl rings : Contribute to the compound's interaction with biological targets.

- Piperazine moiety : Often associated with neuroactive properties.

Pharmacological Properties

-

Anti-inflammatory Activity :

- Compounds similar in structure have demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response. For instance, derivatives of thiazole phenyl compounds showed strong inhibition of prostaglandin H synthetase, suggesting that similar mechanisms may be at play for our compound .

-

Neuroprotective Effects :

- Related compounds have been reported to inhibit pro-inflammatory cytokine release in microglial cells, indicating potential neuroprotective properties. This suggests that this compound might also exhibit similar effects, potentially through modulation of signaling pathways involved in neuroinflammation .

-

Antimicrobial Activity :

- Some piperazine derivatives have shown antimicrobial properties against various pathogens, which could be relevant for this compound's biological profile.

Study 1: Anti-inflammatory Mechanism

A study focusing on structurally related compounds found that specific substitutions on the phenyl ring significantly enhanced anti-inflammatory activity. The presence of bulky groups at certain positions reduced efficacy, while halogen substitutions improved it. This structure-activity relationship (SAR) can inform future modifications of this compound to optimize its therapeutic effects .

Study 2: Neuroprotective Pathways

Research into the neuroprotective effects of similar compounds indicated that they activate several signaling pathways, including Akt and ERK, which are crucial for cell survival under stress conditions. The modulation of these pathways could be a significant mechanism through which our compound exerts its effects on neuronal cells .

Table 1: Comparison of Biological Activities

| Compound Name | Anti-inflammatory Activity | Neuroprotective Activity | Antimicrobial Activity |

|---|---|---|---|

| Compound A | Strong | Moderate | Weak |

| Compound B | Moderate | Strong | Moderate |

| This compound | Potentially Strong | Potentially Strong | Unknown |

Table 2: Structure-Activity Relationship Insights

| Substitution Position | Effect on Activity |

|---|---|

| R1 (3-position) | Increased inhibition |

| R2 (4-position) | Decreased inhibition |

| R3 (5-position) | Variable effect |

Q & A

Basic: What are the key synthetic steps and characterization methods for this compound?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Amide bond formation : Reacting a substituted phenylacetic acid derivative with an amine-containing intermediate (e.g., 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethylamine) using coupling agents like EDC/HOBt .

- Thioether linkage : Introducing the isopropylthio group via nucleophilic substitution or oxidation-reduction reactions, often using hydrogen peroxide or sodium borohydride .

Characterization requires:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and purity (e.g., methoxy protons at ~3.8 ppm, piperazine ring protons between 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated for CHNOS: 425.21 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 column) .

Basic: What stability considerations are critical during storage and handling?

Answer:

- Oxidative degradation : The isopropylthio group is susceptible to oxidation; store under inert gas (e.g., argon) and add antioxidants like BHT .

- Hydrolysis : The acetamide bond may hydrolyze in acidic/basic conditions; use neutral buffers for biological assays .

- Storage : Long-term stability at -20°C in desiccated, amber vials to prevent light-induced decomposition .

Advanced: How can researchers optimize synthetic yield while minimizing by-products?

Answer:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for amide coupling to enhance reactivity .

- Temperature control : Maintain reactions at 0–5°C during sensitive steps (e.g., thioether formation) to suppress side reactions .

- Catalysts : Employ Pd/C for catalytic hydrogenation in reduction steps to improve efficiency .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the target compound from regioisomers .

Advanced: How to design assays for evaluating receptor binding affinity and selectivity?

Answer:

- Target selection : Prioritize serotonin (5-HT/5-HT) and dopamine D receptors due to structural similarity to piperazine-containing ligands .

- Radioligand displacement assays : Use H-ketanserin for 5-HT or H-spiperone for D, with HEK-293 cells expressing cloned receptors .

- Selectivity screening : Test against off-target receptors (e.g., adrenergic α, histamine H) to assess specificity .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

- Reproducibility checks : Validate assays under standardized conditions (e.g., pH 7.4, 37°C) and confirm compound purity via HPLC .

- Structural analogs : Compare activity with derivatives (e.g., replacing 2-methoxyphenyl with 4-fluorophenyl) to isolate substituent effects .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to identify binding pose variations that explain divergent IC values .

Advanced: What role do substituents play in modulating target binding and pharmacokinetics?

Answer:

- Piperazine moiety : The 2-methoxyphenyl group enhances 5-HT affinity by forming π-π interactions with transmembrane helices .

- Isopropylthio group : Increases lipophilicity (logP ~3.5), improving blood-brain barrier permeability but potentially reducing aqueous solubility .

- Acetamide linker : Stabilizes the bioactive conformation via hydrogen bonding with receptor residues (e.g., Asp116 in 5-HT) .

Advanced: How can computational methods guide the design of derivatives with improved efficacy?

Answer:

- QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electronic properties (e.g., Hammett σ) with receptor affinity .

- Molecular dynamics simulations : Predict binding stability (e.g., RMSD <2.0 Å over 100 ns) and identify residues critical for interaction .

- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., %F >50) and toxicity risks (e.g., hERG inhibition) .

Basic: What analytical techniques confirm structural integrity post-synthesis?

Answer:

- FT-IR spectroscopy : Confirm amide C=O stretch (~1650 cm) and aromatic C-H bends (~750 cm) .

- X-ray crystallography : Resolve crystal packing and verify stereochemistry (if single crystals are obtainable) .

- Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。